
4-Methylindolin-7-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylindolin-7-amine dihydrochloride (MIDHCl) is a novel compound that has been recently developed for scientific research applications. It is an organometallic compound that is composed of a nitrogen-containing heterocyclic ring and a chlorine atom. MIDHCl has been found to have a wide range of applications in the field of biochemistry, pharmacology, and neuroscience. It has been used in various scientific experiments to study the effects of various drugs and to understand the biochemical and physiological effects of certain compounds.
Wirkmechanismus
4-Methylindolin-7-amine dihydrochloride is believed to interact with various receptors in the body, such as G-protein coupled receptors, to produce its biochemical and physiological effects. It is believed to bind to these receptors and activate them, resulting in the production of various biochemical and physiological effects. This compound is also believed to interact with various enzymes and proteins in the body, resulting in the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been found to have an antidepressant effect, meaning that it can reduce symptoms of depression. This compound has also been found to have a neuroprotective effect, meaning that it can protect neurons from damage. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Methylindolin-7-amine dihydrochloride in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it useful for studying the effects of various drugs and compounds. However, this compound is not always available in large quantities, making it difficult to use in large-scale experiments. Additionally, this compound is not always stable in aqueous solutions, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The use of 4-Methylindolin-7-amine dihydrochloride in scientific research is still in its early stages and there are numerous potential future directions for research. One potential direction is to further study the biochemical and physiological effects of this compound and to understand how it interacts with various receptors and proteins in the body. Additionally, further research could be conducted to study the effects of this compound on various diseases and conditions, such as cancer and depression. Additionally, further research could be conducted to understand the long-term effects of this compound and to understand how it interacts with other drugs and compounds. Finally, further research could be conducted to develop new methods for synthesizing this compound and to develop new ways to use it in laboratory experiments.
Synthesemethoden
4-Methylindolin-7-amine dihydrochloride is synthesized by a chemical reaction involving the reaction of 4-methylindoline with hydrochloric acid. The reaction produces a compound with the molecular formula C7H11NCl. The reaction is carried out in an anhydrous environment and requires a catalyst. The reaction is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Methylindolin-7-amine dihydrochloride has been used in a variety of scientific experiments to study the effects of various drugs and to understand the biochemical and physiological effects of certain compounds. It has been used in studies to determine the effects of certain drugs on the nervous system and to understand the mechanisms of action of certain drugs. This compound has also been used to study the effects of certain compounds on the immune system and to understand how certain compounds interact with the body.
Eigenschaften
IUPAC Name |
4-methyl-2,3-dihydro-1H-indol-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-6-2-3-8(10)9-7(6)4-5-11-9;;/h2-3,11H,4-5,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFLHSGYINLOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

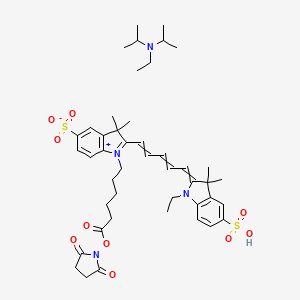



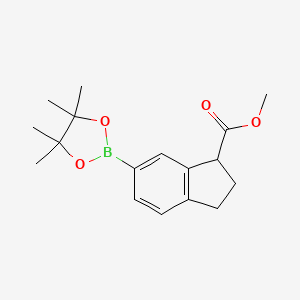
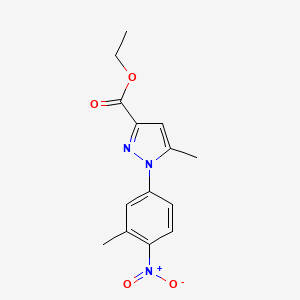
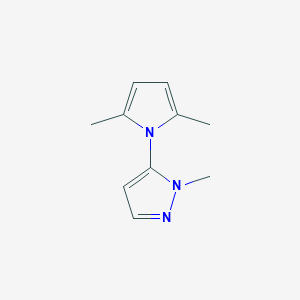
![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
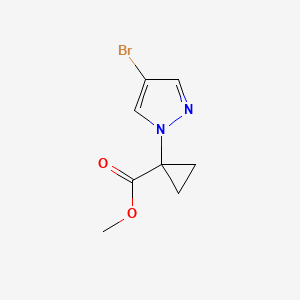
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)
![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
